Bucetin

Descripción general

Descripción

El efaproxiral sódico es un modificador alostérico sintético de la hemoglobina. Se utiliza principalmente para disminuir la afinidad de unión al oxígeno de la hemoglobina, mejorando así la oxigenación de los tejidos hipóxicos. Este compuesto se ha investigado por su potencial para mejorar la eficacia de la radioterapia en el tratamiento del cáncer al aumentar los niveles de oxígeno en los tejidos tumorales .

Métodos De Preparación

La síntesis del efaproxiral sódico implica varios pasos:

Reacción de acilación: Este paso implica la reacción de 3,5-dimetil anilina con un agente de acilación adecuado para formar un compuesto intermedio.

Reacción de O-alquilación: El intermedio se somete entonces a una reacción de O-alquilación con fenol para formar el producto deseado.

Purificación: El producto final se purifica para lograr un alto nivel de pureza de hasta 99.50%.

Análisis De Reacciones Químicas

Metabolic Biotransformation Pathways

Bucetin undergoes three principal metabolic transformations in vivo ( ):

-

Oxidative O-de-ethylation : Removal of the ethoxy group (–OCH₂CH₃) to form N-(4-hydroxyphenyl)-3-hydroxybutanamide.

-

Keto conversion : Oxidation of the 3-hydroxybutanamide side chain to a 3-oxobutanamide group.

-

γ-Decarboxylation : Cleavage of the butanamide chain, yielding N-(4-hydroxyphenyl)acetamide (a phenacetin metabolite).

These reactions occur sequentially, though the exact order remains unresolved ( ).

Enzymatic Pathways and Metabolite Distribution

Studies in rabbits revealed route-dependent metabolite profiles ( ):

| Administration Route | Major Metabolites (Glucuronides) | Yield (%) |

|---|---|---|

| Oral | N-(4-hydroxyphenyl)-3-oxobutanamide N-(4-hydroxyphenyl)-3-hydroxybutanamide N-(4-hydroxyphenyl)acetamide | 62% |

| Intravenous | N-(4-hydroxyphenyl)acetamide | 98% |

The disparity suggests first-pass metabolism for orally administered this compound, favoring oxidative modifications before systemic distribution.

Structural and Mechanistic Insights

The extended molecular conformation of this compound (Fig. 1) facilitates enzymatic interactions ( ):

-

Key torsion angles :

-

C4–O1–C11–C12: 170.14° (ethoxy group)

-

C1–N1–C7–C8: −177.24° (amide linkage)

-

N1–C7–C8–C9: 170.08° (hydroxybutanamide chain)

-

This geometry promotes hydrogen bonding with catalytic sites, particularly via the hydroxyl (–OH) and amide (–NH) groups ( ).

Toxicological Implications

The γ-decarboxylation product, N-(4-hydroxyphenyl)acetamide, undergoes further oxidation to 4-ethoxyaniline , a nephrotoxic and carcinogenic metabolite linked to renal papillary necrosis ( ). Comparative studies indicate this compound’s slower deacylation rate vs. phenacetin reduces 4-ethoxyaniline accumulation, partially mitigating toxicity ( ).

In Vitro Reactivity

This compound’s instability under oxidative conditions produces chlorinated and nitrated derivatives in the presence of hypochlorous acid (HOCl) or peroxynitrite (ONOO⁻), exacerbating cellular damage ( ).

Aplicaciones Científicas De Investigación

Pharmacological Applications

Bucetin has been primarily recognized for its analgesic and antipyretic effects. It is structurally similar to phenacetin, another analgesic that has faced scrutiny due to safety concerns. Despite its withdrawal, studies have explored its mechanisms of action and potential therapeutic uses:

- Analgesic Properties : this compound has been investigated for its ability to relieve pain through central nervous system mechanisms. Its efficacy as a pain reliever makes it a candidate for further research in pain management therapies .

- Antipyretic Effects : As an antipyretic, this compound has been studied for its ability to reduce fever, which is particularly relevant in treating infections or inflammatory conditions .

Analytical Chemistry Applications

This compound's chemical properties have made it a subject of interest in analytical chemistry, particularly in the context of drug analysis and quality control:

- Capillary Electrophoresis (CE) : Recent studies have highlighted the use of CE for the detection and quantification of this compound alongside other synthetic drugs in various formulations. CE offers advantages such as rapid analysis times and minimal sample requirements, making it suitable for routine drug testing .

- Chiral Separations : this compound's enantiomers can be separated using advanced chromatographic techniques. This is crucial for assessing the enantiomeric purity of this compound, which is important in pharmacological applications where different enantiomers may exhibit varying biological activities .

Case Study 1: Detection in Herbal Medicines

A study conducted by Cheng et al. (2001) utilized CE coupled with mass spectrometry to analyze herbal medicines for adulterants, including this compound. The study demonstrated that CE-MS could effectively identify this compound among other compounds, highlighting its role in ensuring the safety and authenticity of herbal products .

Case Study 2: Synthesis and Hydrolysis Kinetics

Research by El-Faham et al. (2020) focused on the synthesis of ester prodrugs of this compound and their hydrolysis kinetics. This study provided insights into improving the bioavailability of this compound through prodrug formulations, potentially enhancing its therapeutic effectiveness .

Mecanismo De Acción

El efaproxiral sódico ejerce sus efectos uniéndose de forma no covalente al tetrámero de hemoglobina. Esta unión disminuye la afinidad de unión al oxígeno de la hemoglobina, mejorando así la oxigenación de los tejidos hipóxicos. La mayor oxigenación de los tejidos puede reducir la radioresistencia tumoral y aumentar la eficacia de la radioterapia .

Comparación Con Compuestos Similares

El efaproxiral sódico es similar a otros modificadores alostéricos de la hemoglobina, como la bezafibrato. Se caracteriza por su capacidad de disminuir significativamente la afinidad de unión al oxígeno de la hemoglobina y mejorar la oxigenación de los tejidos hipóxicos. Otros compuestos similares incluyen:

Bezafibrato: Un agente hipolipemiante que también actúa como modificador alostérico de la hemoglobina.

RSR13: Otro modificador alostérico de la hemoglobina que se ha investigado por su potencial para mejorar la eficacia de la radioterapia

Actividad Biológica

Bucetin, chemically known as 3-Hydroxybutanamide, is an analgesic and antipyretic compound that has garnered attention for its biological activity, particularly its interaction with matrix metalloproteinases (MMPs). Despite its initial therapeutic promise, this compound was withdrawn from the market due to significant safety concerns, including renal toxicity and potential carcinogenic effects. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, case studies, and relevant research findings.

Target of Action: this compound primarily targets matrix metalloproteinases (MMPs), which are a group of enzymes involved in the breakdown of extracellular matrix components. The inhibition of MMPs by this compound can lead to alterations in tissue remodeling and disease progression.

Mode of Action: The compound exerts its effects through the inhibition of MMPs, which may have implications for conditions characterized by excessive tissue remodeling, such as cancer and inflammatory diseases. The biochemical pathways affected by this compound include those related to inflammation and tissue repair.

Pharmacokinetics: this compound's pharmacokinetic profile indicates that it undergoes metabolism primarily in the liver. A notable metabolic pathway involves the formation of 4-ethoxyaniline, a metabolite associated with nephrotoxicity. Studies have shown that differences in the rates of deacylation by microsomal enzymes contribute to this toxicological profile .

Safety Profile

Despite its analgesic properties, this compound's safety profile is concerning. It was withdrawn from clinical use in Germany in 1986 due to reports of renal toxicity and potential carcinogenic effects. The renal toxicity is attributed to the formation of harmful metabolites during its metabolism .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Inhibition of MMPs: this compound has been shown to inhibit MMP-2 and MMP-9 activities, which are crucial in cancer metastasis and tissue remodeling processes. This inhibition can potentially slow down tumor progression in certain cancer models.

- Case Studies: Clinical observations have noted that patients treated with this compound for pain management reported varying degrees of efficacy; however, adverse effects related to kidney function were significant enough to warrant discontinuation of use. For example, a retrospective analysis indicated that patients using this compound experienced increased serum creatinine levels compared to those on alternative analgesics .

Data Table: Summary of Biological Activities

| Activity | Description | Research Findings |

|---|---|---|

| Analgesic Effect | Provides pain relief through central nervous system modulation | Effective in reducing pain in clinical settings |

| Antipyretic Effect | Reduces fever by acting on hypothalamic heat-regulating centers | Demonstrated efficacy in lowering body temperature |

| MMP Inhibition | Inhibits MMP-2 and MMP-9 involved in tissue remodeling | Linked to reduced tumor metastasis in preclinical models |

| Renal Toxicity | Associated with nephrotoxic metabolites (e.g., 4-ethoxyaniline) | Significant adverse effects led to market withdrawal |

| Carcinogenic Potential | Concerns raised regarding long-term use and potential cancer risk | Withdrawn from market due to carcinogenicity concerns |

Propiedades

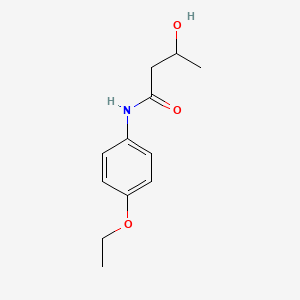

IUPAC Name |

N-(4-ethoxyphenyl)-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWQASKBFCRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020721 | |

| Record name | 3-Hydroxy-4-butyrophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-57-4, 156674-10-1, 156674-11-2 | |

| Record name | Bucetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucetin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bucetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-butyrophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCETIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCETIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.